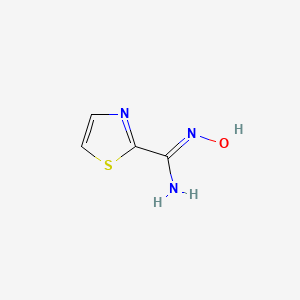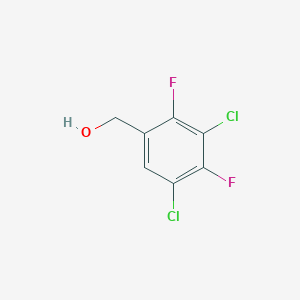
5-Chloro-2,3,4-trifluorobenzal chloride, 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3,4-trifluorobenzal chloride, 90% (CFBC) is a trifluoromethylchlorobenzene derivative that has been used in a variety of applications, including organic synthesis, medicinal chemistry, and chemical biology. CFBC is a highly reactive compound and can be used in a variety of reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and radical addition. CFBC is also a useful reagent for the synthesis of biologically active compounds, such as pyridines, thiophenes, and furans.
Wirkmechanismus
5-Chloro-2,3,4-trifluorobenzal chloride, 90% is a highly reactive compound and can be used in a variety of reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and radical addition. In nucleophilic substitution reactions, 5-Chloro-2,3,4-trifluorobenzal chloride, 90% reacts with a nucleophile, such as an amine, to form a new carbon-containing compound. In Friedel-Crafts alkylation reactions, 5-Chloro-2,3,4-trifluorobenzal chloride, 90% reacts with an alkyl halide to form an alkylated product. In radical addition reactions, 5-Chloro-2,3,4-trifluorobenzal chloride, 90% adds to a double bond to form a new carbon-carbon bond.
Biochemical and Physiological Effects
5-Chloro-2,3,4-trifluorobenzal chloride, 90% has a wide range of applications in scientific research, but its effects on biochemical and physiological processes are not well understood. It is known that 5-Chloro-2,3,4-trifluorobenzal chloride, 90% can react with biomolecules, such as proteins and lipids, and can affect their structure and function. It is also known that 5-Chloro-2,3,4-trifluorobenzal chloride, 90% can interact with cellular membranes and can affect their permeability.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Chloro-2,3,4-trifluorobenzal chloride, 90% in lab experiments is its high reactivity, which makes it a useful reagent for a variety of reactions. However, 5-Chloro-2,3,4-trifluorobenzal chloride, 90% is a highly toxic compound and should be handled with extreme caution. It should be stored in a well-ventilated area and should be disposed of properly.
Zukünftige Richtungen
The use of 5-Chloro-2,3,4-trifluorobenzal chloride, 90% in scientific research is still in its early stages, and there are many potential future directions for its use. These include the use of 5-Chloro-2,3,4-trifluorobenzal chloride, 90% in the synthesis of new compounds, the development of new reaction protocols, and the study of its effects on biochemical and physiological processes. Additionally, more research is needed to understand the potential risks associated with the use of 5-Chloro-2,3,4-trifluorobenzal chloride, 90% in laboratory experiments.
Synthesemethoden
The synthesis of 5-Chloro-2,3,4-trifluorobenzal chloride, 90% is typically done by the reaction of 4-chlorobenzaldehyde with trifluoromethyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and is typically complete within two hours. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,3,4-trifluorobenzal chloride, 90% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, such as pyridines, thiophenes, and furans. It has also been used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. 5-Chloro-2,3,4-trifluorobenzal chloride, 90% has also been used in the synthesis of fluorinated compounds, such as fluorinated alcohols and amines.
Eigenschaften
IUPAC Name |
1-chloro-5-(dichloromethyl)-2,3,4-trifluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-3-1-2(7(9)10)4(11)6(13)5(3)12/h1,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUAMCHAOQDNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3,4-trifluorobenzal chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)





